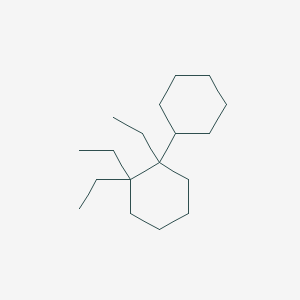
1,2,2-Triethyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Triethyl-1,1’-bi(cyclohexane) is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its two cyclohexane rings, each substituted with ethyl groups, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triethyl-1,1’-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 1,2,2-Triethyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Triethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings, using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Chlorine, bromine, UV light, Lewis acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,2,2-Triethyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cycloalkane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2,2-Triethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through various pathways. In chemical reactions, the compound’s ethyl groups and cyclohexane rings can participate in electrophilic and nucleophilic interactions, leading to the formation of new bonds and products. The specific pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,4-Triethenylcyclohexane
- 1,1-Dimethylethylcyclohexane
Uniqueness
1,2,2-Triethyl-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Properties
CAS No. |
113284-15-4 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
1-cyclohexyl-1,2,2-triethylcyclohexane |
InChI |
InChI=1S/C18H34/c1-4-17(5-2)14-10-11-15-18(17,6-3)16-12-8-7-9-13-16/h16H,4-15H2,1-3H3 |
InChI Key |
KYGIVZMYLDUWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1(CC)C2CCCCC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


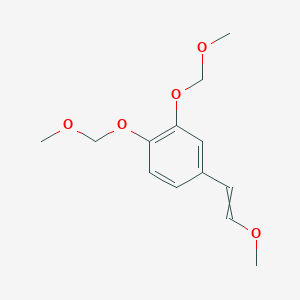

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
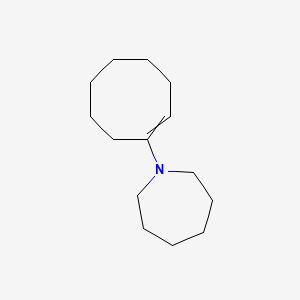
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
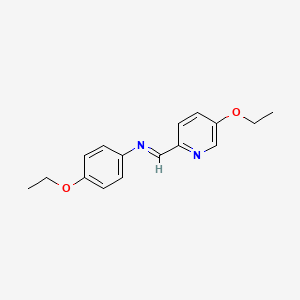

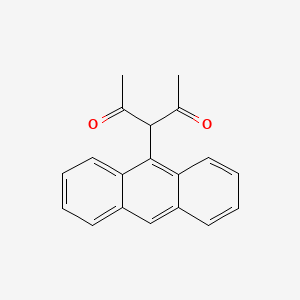
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
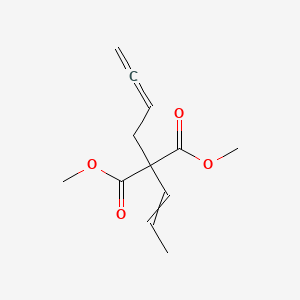
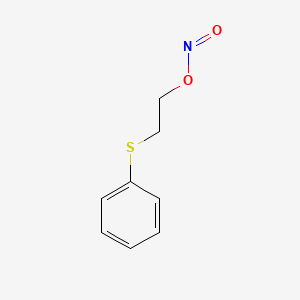
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
